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Compound Name:
phenethylbenzenesulfonamide

Cat. No.: B1274951

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-bromo-N-
phenethylbenzenesulfonamide, a synthetic sulfonamide derivative. Due to the limited direct
experimental data on this specific compound, this guide draws upon structure-activity
relationship (SAR) studies of closely related benzenesulfonamide analogs to infer its likely
bioactivity profile. The primary activities associated with this class of compounds are
anticancer, through the inhibition of carbonic anhydrase, and antibacterial effects.

Executive Summary

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range
of pharmacological applications. The structural motif of an N-substituted benzenesulfonamide
is a key pharmacophore for inhibitors of carbonic anhydrases (CAs), enzymes implicated in
various cancers. Furthermore, the sulfonamide moiety is a classic feature of antibacterial
agents. This guide presents a comparative overview of the potential efficacy of 2-bromo-N-
phenethylbenzenesulfonamide against these targets, benchmarked against structurally
similar compounds.

Anticancer Activity: Carbonic Anhydrase Inhibition
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The primary anticipated anticancer mechanism for benzenesulfonamide derivatives is the
inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX.[1] CA IX
is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and
proliferation by regulating intra- and extracellular pH.[1]

Comparative Analysis of Carbonic Anhydrase IX
Inhibitors

The inhibitory potency of benzenesulfonamide derivatives against CA IX is influenced by the
nature of substitutions on both the benzene ring and the N-substituent. While no direct data for
2-bromo-N-phenethylbenzenesulfonamide is available, we can extrapolate from related
structures. For instance, ureido-substituted benzenesulfonamides have shown potent and
selective inhibition of CA IX.[1] The phenethyl group in the target compound provides a
hydrophobic tail that can interact with the enzyme's active site. The bromo- substitution on the
benzene ring can also influence binding affinity.
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Compound/An
Target
alog

IC50 / Ki (nM)

Selectivity
(over CAll)

Reference

2-bromo-N-
phenethylbenzen  CAIX
esulfonamide

Data not

available

Data not

available

Ureido-p-
benzenesulfona CAIX
mide (SLC-0111)

45

High

[1]

4-(3-(4-

methoxyphenyl)u
yphenyl) CAIX

reido)benzenesul

fonamide

~250

[1]

4-(3-(4-
nitrophenyl)ureid

pheny) CAIX
o)benzenesulfon

amide

15

[1]

Acetazolamide
(Standard CAIX
Inhibitor)

25

Low

[2]

Table 1: Comparative inhibitory activity of benzenesulfonamide derivatives against Carbonic

Anhydrase IX.

Signaling Pathway of Carbonic Anhydrase IX in Hypoxic

Tumor Cells

Under hypoxic conditions, the transcription factor HIF-1a is stabilized and induces the

expression of CA IX. CA IX, a transmembrane protein, catalyzes the hydration of carbon

dioxide to bicarbonate and a proton in the extracellular space. This contributes to the

acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH,

promoting tumor cell survival and proliferation. Inhibition of CA IX disrupts this pH regulation,

leading to intracellular acidification and apoptosis.
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CA IX Signaling Pathway in Hypoxic Tumors.

Antibacterial Activity

Sulfonamides are a class of synthetic bacteriostatic antibiotics that act by competitively
inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid
synthesis in bacteria.[3] Humans are unaffected as they obtain folic acid from their diet.[3] The
antibacterial spectrum of sulfonamides can include both Gram-positive and Gram-negative
bacteria.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of benzenesulfonamide derivatives can be assessed by determining
their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the
lowest concentration of an antimicrobial drug that will inhibit the visible growth of a
microorganism after overnight incubation.
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Compound/Analog  Bacterial Strain

MIC (pg/mL)

Reference

2-bromo-N-
phenethylbenzenesulf  S. aureus

onamide

Data not available

2-bromo-N-
phenethylbenzenesulf  E. coli

onamide

Data not available

N-(2-hydroxy-4-nitro-

phenyl)-4-methyl- S. aureus 32 [4]

benzenesulfonamide

N-(thiazol-2-

yl)benzenesulfonamid  S. aureus 3.9 [5]

e derivative

Sulfamethoxazole _ )
S. aureus 16 - >128 Varies by strain

(Standard Drug)

Sulfamethoxazole ) ) )
E. coli 8->128 Varies by strain

(Standard Drug)

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of benzenesulfonamide

derivatives.

Experimental Workflow for Antibacterial Susceptibility

Testing

The workflow for determining the antibacterial activity of a compound typically involves a disk

diffusion assay for initial screening, followed by a broth microdilution method to determine the

MIC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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